molecular formula C7H5Cl2N3 B8315573 2,6-Dichlorobenzyl azide

2,6-Dichlorobenzyl azide

Cat. No.: B8315573
M. Wt: 202.04 g/mol
InChI Key: ORIMWFSTFMIQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichlorobenzyl azide is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

2-(azidomethyl)-1,3-dichlorobenzene

InChI

InChI=1S/C7H5Cl2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2

InChI Key

ORIMWFSTFMIQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN=[N+]=[N-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24 g (0.1 mol) of 2,6-dichlorobenzyl bromide in 50 ml of dimethyl sulphoxide are added at room temperature to a suspension of 7.2 g (0.11 mol) of sodium azide in 50 ml of dimethyl sulphoxide and the whole is stirred for 2 hours at room temperature. The mixture is then diluted with 250 ml of water and extracted with cyclohexane and the organic phase is washed several times with water. After drying over sodium sulphate, the cyclohexane is distilled off in vacuo at 50°. 2,6-dichlorobenzyl azide is obtained in the form of a colourless liquid. It is used without further purifification.
Quantity
24 g
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reactant
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7.2 g
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reactant
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50 mL
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solvent
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50 mL
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250 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichlorobenzylbromide (0.50 g) in dimethylformamide (5 mL) is added sodium azide (0.41 g). The reaction is heated to 55° C. overnight. The resulting solution is cooled to room temperature and is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (0.37 g). 1H NMR (400 MHz, CDCl3) δ 7.45-7.40 (d, 2H), 7.30-7.25 (t, 1H), 4.73 (s, 2H).
Quantity
0.5 g
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reactant
Reaction Step One
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0.41 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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